(Rac)-Hydroxycotinine-d3

Description

Systematic Nomenclature and Molecular Formula

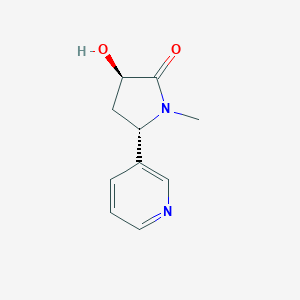

The systematic nomenclature of hydroxycotinine follows International Union of Pure and Applied Chemistry (IUPAC) conventions, with the complete name being (3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one. The molecular formula C₁₀H₁₂N₂O₂ indicates the presence of ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 192.218 atomic mass units. The Chemical Abstracts Service (CAS) registry number 34834-67-8 provides a unique identifier for this specific stereoisomer.

Alternative systematic names include (3R-trans)-3-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone and trans-3'-hydroxycotinine, reflecting different nomenclature conventions used in various chemical databases. The compound's IUPAC key XOKCJXZZNAUIQN-DTWKUNHWSA-N serves as a unique digital identifier in chemical informatics systems. The SMILES notation CN1C@@HC1=CN=CC=C1 provides a linear representation of the molecule's connectivity and stereochemistry.

| Nomenclature Parameter | Value |

|---|---|

| IUPAC Name | (3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.218 g/mol |

| CAS Number | 34834-67-8 |

| IUPAC Key | XOKCJXZZNAUIQN-DTWKUNHWSA-N |

| Monoisotopic Mass | 192.089877638 |

Stereochemical Configuration: (3R,5S)-Trans-3'-Hydroxycotinine

The stereochemical configuration of hydroxycotinine is crucial for understanding its biological activity and metabolic significance. The predominant form found in human metabolism is the (3R,5S)-trans-3'-hydroxycotinine stereoisomer, which accounts for 95-98% of the total hydroxycotinine detected in smokers' urine. This remarkable stereoselectivity in human metabolism reflects the specific enzymatic activity of cytochrome P450 2A6, which catalyzes the hydroxylation of cotinine with high stereochemical preference.

The synthesis of pure (3R,5S)-trans-3'-hydroxycotinine involves sophisticated chemical methodology, including deprotonation of (S)-cotinine with lithium diisopropylamide followed by oxidation with oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide). This synthetic approach initially produces an 80:20 mixture of trans/cis isomers, with the pure trans isomer obtained through conversion to a solid hexanoate ester, recrystallization, and subsequent ester cleavage. The high degree of stereoselectivity observed in biological systems underscores the importance of three-dimensional molecular recognition in enzymatic processes.

Gas chromatography-mass spectrometry analysis of urine extracts from multiple smokers consistently demonstrates that metabolic 3'-hydroxycotinine formation is 95-98% trans, indicating a highly conserved stereochemical preference across different individuals. This stereoselectivity has important implications for analytical method development and biomarker interpretation, as the trans isomer represents the physiologically relevant form for tobacco exposure assessment.

The stereochemical designation (3R,5S) indicates the absolute configuration at the two chiral centers in the molecule. The C-3 position bears the hydroxyl group in the R configuration, while the C-5 position, which connects to the pyridine ring, maintains the S configuration inherited from the parent cotinine molecule. This specific arrangement creates a trans relationship between the hydroxyl group and the pyridine substituent, distinguishing it from potential cis isomers.

Crystallographic Analysis and X-Ray Diffraction Data

Advanced crystallographic studies have provided detailed insights into the solid-state structure of hydroxycotinine and related compounds. While specific single-crystal X-ray diffraction data for hydroxycotinine itself are limited in the search results, related structural studies on nicotine derivatives offer valuable comparative information. Research on nicotine 3,5-dihydroxybenzoate dihydrate has revealed important crystallographic parameters that inform our understanding of nicotine-related compound structures.

The crystallographic analysis of nicotine derivatives demonstrates the importance of hydrogen bonding patterns in determining solid-state arrangements. For the related compound nicotine 3,5-dihydroxybenzoate dihydrate, X-ray powder diffraction data show unit-cell parameters of a = 8.424(1) Å, b = 13.179(8) Å, c = 8.591(1) Å, with β = 102.073(8)° in the P21 space group. These structural parameters provide insights into the molecular packing arrangements that may be relevant for understanding hydroxycotinine's solid-state behavior.

The presence of hydroxyl groups in hydroxycotinine creates additional opportunities for intermolecular hydrogen bonding compared to the parent compounds nicotine and cotinine. These hydrogen bonding interactions are likely to influence crystal packing arrangements, solubility properties, and thermal stability characteristics. The hydroxyl group at the C-3 position can serve as both a hydrogen bond donor and acceptor, creating complex three-dimensional networks in the solid state.

Computational crystallographic studies suggest that hydroxycotinine may exhibit polymorphism, with different crystal forms potentially showing distinct physicochemical properties. The molecular geometry optimization studies indicate specific bond lengths and angles that are characteristic of the pyrrolidinylpyridine framework. The C-C bond connecting the pyrrolidine and pyridine rings represents a key structural feature that allows for conformational flexibility while maintaining the overall molecular architecture.

Comparative Structural Analysis with Nicotine and Cotinine

The structural relationship between hydroxycotinine, cotinine, and nicotine reveals a fascinating progression of oxidative modifications that fundamentally alter molecular properties and biological activities. Nicotine, with the molecular formula C₁₀H₁₄N₂, represents the parent alkaloid containing a pyridine ring connected to N-methylpyrrolidine. The initial metabolic transformation to cotinine (C₁₀H₁₂N₂O) involves oxidation of the pyrrolidine ring to form a pyrrolidinone, introducing a carbonyl group that significantly changes the molecule's electronic properties.

The subsequent hydroxylation to form hydroxycotinine (C₁₀H₁₂N₂O₂) adds another oxygen atom as a hydroxyl group, creating additional complexity in the molecular structure. This progression demonstrates how systematic structural modifications can dramatically alter a molecule's pharmacological profile while maintaining the core pyrrolidinylpyridine framework that is essential for biological activity.

Computational studies using rotational spectroscopy and supersonic jet expansions have characterized the gas-phase conformations of nicotine and cotinine at high resolution. These investigations reveal that both compounds adopt low-energy conformations where the pyridine ring serves as an equatorial substituent of the pyrrolidine ring system. Notably, the methyl substituent on the pyrrolidine ring can rotate in cotinine, contrasting with its behavior in nicotine, while the carbonyl group in cotinine can form intramolecular hydrogen bonds.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Nicotine | C₁₀H₁₄N₂ | 162.23 | N-methylpyrrolidine + pyridine |

| Cotinine | C₁₀H₁₂N₂O | 176.22 | N-methylpyrrolidinone + pyridine |

| Hydroxycotinine | C₁₀H₁₂N₂O₂ | 192.22 | 3-hydroxy-N-methylpyrrolidinone + pyridine |

The conformational differences between these compounds have significant implications for their binding affinity to nicotinic acetylcholine receptors. While nicotine exhibits high potency at these receptors, cotinine shows approximately 100-fold lower affinity. Hydroxycotinine, with its additional hydroxyl group, likely exhibits even more complex receptor interactions due to the increased potential for hydrogen bonding and altered electronic distribution.

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKCJXZZNAUIQN-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(C1=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873224 | |

| Record name | trans-3'-Hydroxycotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34834-67-8, 108450-02-8 | |

| Record name | Hydroxycotinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34834-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxycotinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034834678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108450028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3'-Hydroxycotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34834-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-HYDROXYCOTININE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7LH47Y29A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Foundation of Hydroxycotinine Synthesis

The first systematic synthesis of hydroxycotinine was reported by McKennis et al. in 1963, who utilized cotinine as the starting material. The process involved oxidation at the C-3′ position using potassium permanganate (KMnO₄) under acidic conditions, followed by purification via recrystallization. This method yielded hydroxycotinine with a modest efficiency (≈45%) and established its stereochemistry through X-ray crystallography. Key challenges included side reactions at the pyrrolidine ring and the need for multiple chromatography steps to isolate the trans-3′-hydroxycotinine isomer.

Advancements in Oxidative Methods

In 1990, Jacob et al. introduced a streamlined two-step protocol to address scalability issues. Cotinine was treated with sodium hexamethyldisilazide (NaN[(CH₃)₃Si]₂) to deprotonate the C-3′ position, followed by hydroxylation using dibenzyl peroxydicarbonate (DBPC). Base-catalyzed hydrolysis with sodium hydroxide (NaOH) yielded trans-3′-hydroxycotinine with improved efficiency (68% yield). This method reduced side products by leveraging steric hindrance to favor trans-configuration, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Modern Regioselective and Catalytic Methods

C(5) Site-Selective Functionalization

Campello and Gallagher (2018) pioneered a palladium-catalyzed C–H activation strategy to functionalize cotinine at the C(5) position. Using a palladium(II) acetate catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, they achieved hydroxylation with 82% regioselectivity. The reaction proceeded under mild conditions (60°C, 12 hours) and avoided ring-opening side reactions common in earlier methods. This approach enabled the synthesis of hydroxycotinine analogs for structure-activity relationship studies.

Multicomponent Reaction Strategies

Polindara-García et al. (2015) developed a microwave-assisted Ugi-4CR (Ugi four-component reaction) to synthesize hydroxycotinine analogs. By reacting cotinine-derived amines with aldehydes, isocyanides, and carboxylic acids under microwave irradiation (100°C, 20 minutes), they obtained diversely substituted hydroxycotinine derivatives in yields exceeding 75%. This method highlighted the versatility of multicomponent reactions in accessing structurally complex metabolites.

Analytical and Industrial-Scale Preparation

Large-Scale Hydrolysis Protocols

Industrial production often employs enzymatic hydrolysis of cotinine using β-glucuronidase to yield hydroxycotinine. The CDC’s laboratory protocols recommend incubating urine samples with β-glucuronidase at 60°C for 6 hours to hydrolyze conjugates, achieving >95% recovery of free hydroxycotinine. This method is integral to high-throughput biomarker analysis but requires stringent pH control (pH 5.0–5.5) to prevent degradation.

Solid-Phase Extraction (SPE) Optimization

Recent SPE methods using Isolute SLE+ plates have enhanced purity in hydroxycotinine isolation. Samples are mixed with 0.2N KOH and loaded onto SPE columns, followed by elution with 5% isopropanol in methylene chloride. This protocol reduces matrix interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, with detection limits as low as 0.1 ng/mL.

Comparative Analysis of Synthetic Methods

Table 1: Key Synthetic Routes to Hydroxycotinine

Table 2: Physicochemical Properties of Synthesized Hydroxycotinine

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le trans-3'-Hydroxycotinine présente plusieurs applications de recherche scientifique:

Mécanisme d'action

Le mécanisme d'action du trans-3'-Hydroxycotinine implique son rôle de métabolite de la nicotine. Il est formé par l'hydroxylation de la cotinine par CYP2A6. Ce composé est ensuite métabolisé et excrété de l'organisme. Les cibles moléculaires et les voies impliquées comprennent le système enzymatique cytochrome P450, qui joue un rôle crucial dans le métabolisme de la nicotine et de ses dérivés.

Applications De Recherche Scientifique

Biomarker for Tobacco Exposure

Hydroxycotinine is primarily utilized as a biomarker for assessing tobacco exposure. It is formed through the metabolism of cotinine, which itself is a metabolite of nicotine. The measurement of hydroxycotinine levels in biological samples (such as blood and urine) provides valuable insights into an individual's exposure to tobacco products.

1.1. Detection and Analysis Techniques

Recent studies have developed advanced analytical methods for the detection of hydroxycotinine alongside other nicotine metabolites. For instance, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been employed to quantify hydroxycotinine in plasma samples from smokers. This method offers high sensitivity and specificity, making it suitable for both clinical and epidemiological studies .

| Method | Sensitivity | Specificity | Sample Type |

|---|---|---|---|

| HPLC-MS/MS | High | High | Plasma, Urine |

| Liquid Chromatography | Moderate | Moderate | Biological Fluids |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of hydroxycotinine is crucial for evaluating its role in nicotine metabolism and potential toxicity.

2.1. Absorption and Distribution

Hydroxycotinine exhibits a relatively long half-life compared to nicotine, which allows it to be detected in biological samples long after nicotine exposure has ceased. Studies indicate that hydroxycotinine is rapidly absorbed and distributed throughout various tissues, including the lungs and kidneys, following nicotine administration .

2.2. Implications for Health Risk Assessment

The ratio of hydroxycotinine to cotinine has been suggested as a useful measure in assessing the risk associated with tobacco use. Higher ratios may indicate more extensive metabolism of nicotine and could correlate with different health outcomes related to smoking .

Therapeutic Potential

Emerging research suggests that hydroxycotinine may have therapeutic applications beyond being a mere biomarker.

3.1. Neuroprotective Effects

Some studies have indicated that hydroxycotinine might exert neuroprotective effects due to its ability to modulate nicotinic acetylcholine receptors in the brain. This modulation could potentially offer benefits in neurodegenerative diseases such as Alzheimer's .

3.2. Role in Smoking Cessation Programs

As a metabolite that reflects nicotine intake, hydroxycotinine can be used to monitor compliance in smoking cessation programs. Measuring hydroxycotinine levels could help tailor interventions by providing feedback on an individual's smoking status .

Case Studies and Research Findings

Several studies have documented the applications of hydroxycotinine:

- A study involving adult tobacco users found significant correlations between hydroxycotinine levels and self-reported tobacco use, demonstrating its reliability as a biomarker .

- Another investigation into the pharmacokinetics of nicotine and its metabolites highlighted the role of hydroxycotinine in assessing exposure levels among different tobacco product users .

Mécanisme D'action

The mechanism of action of trans-3’-Hydroxycotinine involves its role as a metabolite of nicotine. It is formed through the hydroxylation of cotinine by CYP2A6 . This compound is then further metabolized and excreted from the body. The molecular targets and pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the metabolism of nicotine and its derivatives .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Chemical and Metabolic Properties

| Compound | Molecular Formula | Key Enzyme | Half-Life (Hours) | Primary Excretion Form |

|---|---|---|---|---|

| Hydroxycotinine | C₁₀H₁₂N₂O₂ | CYP2A6, UGTs | 15–20 | O-glucuronide |

| Cotinine | C₁₀H₁₂N₂O | CYP2A6, UGTs | 10–15 | N-glucuronide |

| Nicotine | C₁₀H₁₄N₂ | CYP2A6 | 1–2 | Free (unmetabolized) |

Table 2: Health Associations

Activité Biologique

Hydroxycotinine, specifically trans-3′-hydroxycotinine (3-HC), is a major metabolite of nicotine, primarily formed through the enzymatic activity of cytochrome P450 2A6 (CYP2A6). Understanding its biological activity is crucial for elucidating nicotine metabolism and its effects on human health. This article discusses the biological activity of hydroxycotinine, supported by research findings, data tables, and case studies.

Metabolism and Pharmacokinetics

Hydroxycotinine is produced from cotinine, which is itself a metabolite of nicotine. The conversion of nicotine to cotinine and subsequently to hydroxycotinine involves several metabolic pathways predominantly mediated by CYP2A6. The nicotine metabolite ratio (NMR), defined as the ratio of 3-HC to cotinine, serves as a biomarker for CYP2A6 activity and can reflect interindividual variability in nicotine metabolism due to genetic factors .

Pharmacokinetic Profile

A study examining the pharmacokinetics of hydroxycotinine in smokers revealed that after intravenous administration, approximately 87% of the infused dose was recovered in urine as hydroxycotinine, indicating efficient renal clearance . The study also highlighted that hydroxycotinine levels in plasma were significantly correlated with those of cotinine, suggesting a consistent metabolic relationship.

| Parameter | Value |

|---|---|

| Recovery in urine | 87% (range: 38–100%) |

| Hydroxycotinine-glucuronide recovery | 29% (range: 11–52%) |

| Significant changes in tension | P = 0.004 |

| Significant changes in fatigue | P = 0.04 |

Biological Effects

Hydroxycotinine exhibits various biological activities that can impact human physiology:

- Cardiovascular Effects : Research has shown that hydroxycotinine does not significantly alter blood pressure or heart rate when administered intravenously in controlled settings . This suggests that while it is a metabolite of nicotine, its direct cardiovascular effects may be limited compared to nicotine itself.

- Neuropharmacological Activity : Hydroxycotinine has been implicated in influencing mood and cognition. In a clinical study assessing mood changes post-infusion, significant decreases in tension and fatigue were observed following hydroxycotinine administration . This indicates potential neuropharmacological properties that may contribute to the subjective effects experienced by smokers.

- Biomarker for Nicotine Exposure : As a stable metabolite, hydroxycotinine serves as an effective biomarker for assessing nicotine exposure in epidemiological studies. Its detection in biological samples can provide insights into smoking habits and exposure levels among populations .

Case Study 1: Variability in Metabolism

A cohort study involving smokers assessed the variability in the NMR among different individuals. Results indicated that genetic polymorphisms in CYP2A6 significantly influenced the NMR, with some individuals exhibiting rapid metabolism while others showed slow metabolism of nicotine. This variability could have implications for smoking cessation strategies and personalized medicine approaches .

Case Study 2: Urinary Biomarkers

In a large-scale analysis of urinary metabolites among smokers, hydroxycotinine was detected alongside other nicotine metabolites such as cotinine and nornicotine. The study reported detection rates and concentrations that highlight hydroxycotinine's role as a reliable biomarker for recent tobacco use:

| Biomarker | Detected (%) | Mean Concentration (ng/mL) | Range (ng/mL) |

|---|---|---|---|

| Cotinine | 23.5% | 3682 | <1.0–4907.4 |

| Nicotine | 22.5% | 3460 | <1.0–13806.4 |

| Hydroxycotinine | 21.3% | 715.3 | <5.0–39604.5 |

Q & A

Q. What are the standard analytical methods for detecting and quantifying hydroxycotinine in biological samples, and how do methodological choices impact data interpretation?

Hydroxycotinine is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with enzymatic hydrolysis to measure total (free + glucuronide-conjugated) forms . However, immunoassays (e.g., LFIA) may lack sensitivity to glucuronides, leading to underestimation of total hydroxycotinine in urine unless hydrolysis is performed . Researchers must validate assays for cross-reactivity with metabolites like hydroxycotinine-O-glucuronide to avoid misclassification .

Q. How do hydroxycotinine levels correlate with nicotine metabolism, and what factors influence interindividual variability?

Hydroxycotinine is a primary metabolite of cotinine, mediated by CYP2A6. The nicotine metabolite ratio (NMR, hydroxycotinine/cotinine) is a biomarker of CYP2A6 activity, which varies due to genetic polymorphisms (e.g., CYP2A6 slow metabolizers) and smoking behavior . Studies should control for covariates like BMI and smoking dose (cigarettes/day) in multivariate models to isolate metabolic effects .

Advanced Research Questions

Q. How can contradictory findings between hydroxycotinine’s role as a biomarker and its direct biological effects be resolved in epidemiological studies?

For example, while hydroxycotinine is a biomarker of nicotine exposure, some studies associate it with increased colorectal cancer risk independent of smoking . To address contradictions:

- Use Mendelian randomization to distinguish causal effects from confounding.

- Measure both hydroxycotinine and cotinine to calculate NMR, which accounts for metabolic variability .

- Adjust for urinary pH and creatinine to normalize excretion rates .

Q. What experimental designs are optimal for investigating hydroxycotinine’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models?

- Employ nose-only inhalation or intravenous infusion in rodent models to mimic human exposure routes .

- Use serial blood sampling paired with tissue-specific microdialysis to assess compartmental distribution.

- Validate findings with isotopic labeling (e.g., deuterated hydroxycotinine) to track metabolite pathways .

Q. How do glucuronidation pathways affect hydroxycotinine’s bioavailability, and how should this inform in vitro vs. in vivo study design?

Hydroxycotinine-O-glucuronide is a major excretion form but is often excluded from in vitro assays. To bridge gaps:

- Include β-glucuronidase treatment in cell culture media to hydrolyze conjugates .

- Use hepatocyte co-culture systems to model hepatic metabolism and conjugation .

Q. What statistical approaches are recommended for analyzing hydroxycotinine’s dose-response relationships in longitudinal cohort studies?

- Apply geometric mean levels with log-transformation to address skewed distributions .

- Use mixed-effects models to account for repeated measures and time-dependent covariates (e.g., smoking cessation attempts) .

Methodological Challenges and Solutions

Q. How can researchers mitigate assay-specific biases when comparing hydroxycotinine data across studies?

- Harmonize protocols using reference standards (e.g., NIST SRM 8444 for nicotine metabolites) .

- Report detailed methodology, including hydrolysis steps, limits of detection, and cross-reactivity profiles .

Q. What are the pitfalls in interpreting hydroxycotinine’s association with disease outcomes, and how can they be avoided?

- Confounding by smoking status : Stratify analyses by self-reported smoking and validate with serum cotinine .

- Reverse causality : Use prospective cohorts to establish temporal relationships .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.